molecular formula C11H16N2 B12089474 4-[2-(Azetidin-1-yl)ethyl]aniline

4-[2-(Azetidin-1-yl)ethyl]aniline

Cat. No.: B12089474
M. Wt: 176.26 g/mol
InChI Key: FCKIGRHWIUAEHP-UHFFFAOYSA-N
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Description

4-[2-(Azetidin-1-yl)ethyl]aniline is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Azetidin-1-yl)ethyl]aniline typically involves the reaction of aniline derivatives with azetidine. One common method includes the nucleophilic substitution reaction where aniline reacts with 2-chloroethylazetidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Azetidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

4-[2-(Azetidin-1-yl)ethyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Azetidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-1-yl)aniline: A closely related compound with similar structural features but different substituents on the azetidine ring.

    2-(Azetidin-1-yl)ethanol: Another azetidine derivative with an ethanol group instead of an aniline group.

    N-(2-Azetidinyl)acetamide: A compound with an acetamide group attached to the azetidine ring.

Uniqueness

4-[2-(Azetidin-1-yl)ethyl]aniline is unique due to its specific combination of aniline and azetidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-[2-(azetidin-1-yl)ethyl]aniline

InChI

InChI=1S/C11H16N2/c12-11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9,12H2

InChI Key

FCKIGRHWIUAEHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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